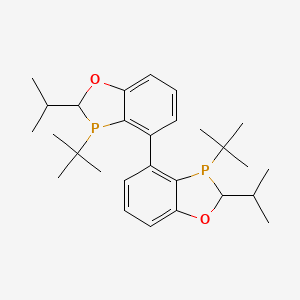
Calcium;7,7-dimethyloctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium;7,7-dimethyloctanoate can be synthesized by reacting neodecanoic acid with calcium hydroxide. The reaction typically involves dissolving neodecanoic acid in an appropriate solvent, followed by the addition of calcium hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of calcium neodecanoate .
Industrial Production Methods
In industrial settings, the production of this compound involves similar principles but on a larger scale. The process includes the careful control of reaction conditions such as temperature, concentration, and reaction time to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium;7,7-dimethyloctanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter its chemical structure, leading to the formation of reduced calcium salts.
Substitution: It can participate in substitution reactions where the neodecanoate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different calcium salts, while substitution reactions can produce a variety of organometallic compounds .
Wissenschaftliche Forschungsanwendungen
Calcium;7,7-dimethyloctanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in studies involving calcium signaling and calcium-dependent processes.
Medicine: Research explores its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of coatings, adhesives, and as a stabilizer in plastics.
Wirkmechanismus
The mechanism of action of calcium;7,7-dimethyloctanoate involves its interaction with calcium-dependent pathways. It can influence cellular processes by modulating calcium levels, which are crucial for various physiological functions such as muscle contraction, neurotransmission, and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium decanoate: Another calcium salt with similar properties but different molecular structure.
Calcium 2-ethylhexanoate: Used in similar applications but has distinct chemical characteristics.
Calcium cyclohexanebutyrate: Shares some functional similarities but differs in its molecular composition.
Uniqueness
Calcium;7,7-dimethyloctanoate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its high solubility in organic solvents and stability under various conditions make it particularly valuable in industrial and research applications .
Eigenschaften
Molekularformel |
C20H38CaO4 |
|---|---|
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
calcium;7,7-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.Ca/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
BGFLJYLSEGTACV-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride](/img/structure/B13388583.png)


![1-[6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13388599.png)

![3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;dihydrochloride](/img/structure/B13388608.png)

![[3-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl]methanol](/img/structure/B13388616.png)
![17-Hydroxy-10,13,17-trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclopenta[A]phenanthren-3-one](/img/structure/B13388631.png)
![6-Bromo-2-(3-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13388638.png)
![4-amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13388639.png)
![N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide](/img/structure/B13388675.png)
![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B13388676.png)

